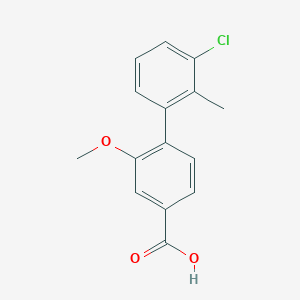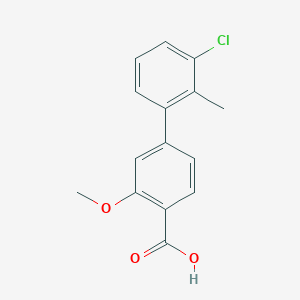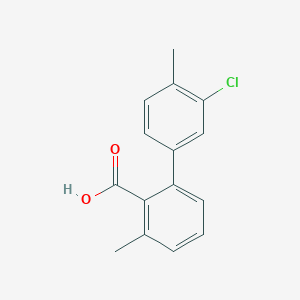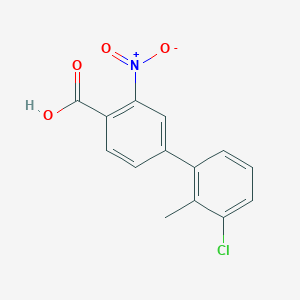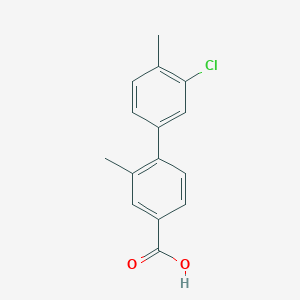
4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Chloro-4-methylphenyl)-3-methylbenzoic acid, 95% (4-CMP-3-MBA-95%) is a chemical compound used in scientific research and lab experiments. It is a derivative of benzoic acid and is comprised of a benzene ring with a methyl group and a chlorine atom attached to it. 4-CMP-3-MBA-95% is a colorless, crystalline solid that is soluble in water, alcohols, and other organic solvents. Due to its versatility and ease of synthesis, 4-CMP-3-MBA-95% is widely used in the pharmaceutical, biotechnological, and chemical industries.
Wirkmechanismus
The mechanism of action of 4-CMP-3-MBA-95% is not fully understood. However, it is believed that 4-CMP-3-MBA-95% acts as a substrate for enzymes, which catalyze the formation of products from the reaction between 4-CMP-3-MBA-95% and other molecules. In addition, 4-CMP-3-MBA-95% is believed to act as an inhibitor of certain enzymes, which can prevent the formation of certain products from the reaction between 4-CMP-3-MBA-95% and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-CMP-3-MBA-95% are not fully understood. However, it is known that 4-CMP-3-MBA-95% can act as an inhibitor of certain enzymes, which can affect the formation of certain products from the reaction between 4-CMP-3-MBA-95% and other molecules. In addition, 4-CMP-3-MBA-95% can act as a substrate for enzymes, which can affect the formation of products from the reaction between 4-CMP-3-MBA-95% and other molecules.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-CMP-3-MBA-95% in lab experiments include its availability, its versatility, and its ease of synthesis. 4-CMP-3-MBA-95% is readily available from chemical suppliers and can be synthesized using a variety of methods. In addition, 4-CMP-3-MBA-95% is versatile and can be used in a variety of scientific research applications, including drug development, biocatalysis, and chemical synthesis. The main limitation of using 4-CMP-3-MBA-95% in lab experiments is its potential toxicity. 4-CMP-3-MBA-95% can be toxic if inhaled, ingested, or absorbed through the skin.
Zukünftige Richtungen
The future directions for 4-CMP-3-MBA-95% include further research into its mechanism of action, biochemical and physiological effects, and potential toxicity. In addition, further research into the use of 4-CMP-3-MBA-95% in drug development, biocatalysis, and chemical synthesis is needed. Finally, further research into the use of 4-CMP-3-MBA-95% as a catalyst in enzymatic reactions is needed.
Synthesemethoden
4-CMP-3-MBA-95% can be synthesized using a variety of methods, including the Friedel-Crafts reaction and the Grignard reaction. The Friedel-Crafts reaction involves the reaction of 4-CMP-3-MBA-95% with an alkyl halide in the presence of an acid catalyst, such as aluminum chloride. The Grignard reaction involves the reaction of a halogenated aromatic compound, such as 4-CMP-3-MBA-95%, with a Grignard reagent, such as magnesium bromide, in the presence of a base, such as sodium hydroxide.
Wissenschaftliche Forschungsanwendungen
4-CMP-3-MBA-95% is used in a variety of scientific research applications, including drug development, biocatalysis, and chemical synthesis. In drug development, 4-CMP-3-MBA-95% is used to synthesize novel compounds that have potential therapeutic applications. In biocatalysis, 4-CMP-3-MBA-95% is used to catalyze enzymatic reactions, such as the production of enzymes that can be used in the synthesis of pharmaceuticals. In chemical synthesis, 4-CMP-3-MBA-95% is used to synthesize complex organic molecules.
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-9-3-4-11(8-14(9)16)13-6-5-12(15(17)18)7-10(13)2/h3-8H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKUIEQIPWZUSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(=O)O)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690289 |
Source


|
| Record name | 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261928-69-1 |
Source


|
| Record name | 3'-Chloro-2,4'-dimethyl[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60690289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


